molecular formula C18H21FN4O3S B3009848 (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-60-1

(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B3009848
CAS RN: 2034545-60-1
M. Wt: 392.45
InChI Key: XVGKIZTYNMACTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorophenyl group, a sulfonyl group, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridine group.

Safety And Hazards

As this compound is intended for research use only, it is not meant for human or veterinary use. Therefore, it should be handled with care, following appropriate safety protocols.

Future Directions

While specific future directions for this compound are not available, similar compounds have shown potential in various areas of research. For instance, certain indole derivatives have shown diverse biological activities, suggesting potential for further therapeutic exploration . Additionally, functionalized oxazoles have been studied for their anticancer properties, providing valuable insights for further structural modifications in the quest for more potent anticancer agents .

properties

IUPAC Name

[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c19-14-4-3-5-15(12-14)27(25,26)22-10-8-21(9-11-22)18(24)16-13-20-23-7-2-1-6-17(16)23/h3-5,12-13H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGKIZTYNMACTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

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